molecular formula C15H17N3OS B11787168 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole

Cat. No.: B11787168
M. Wt: 287.4 g/mol
InChI Key: TXKUQEWAXXHPQW-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole is a heterocyclic compound that features a pyrazole ring fused with a benzothiazole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone in methanol using glacial acetic acid as a catalyst . The reaction proceeds through nucleophilic addition and dehydration processes, resulting in the formation of the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole or benzothiazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or benzothiazole rings.

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in various biological pathways, leading to its observed biological activities. For instance, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole is unique due to its specific combination of a pyrazole ring with a benzothiazole moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-6-propoxy-1,3-benzothiazole

InChI

InChI=1S/C15H17N3OS/c1-4-7-19-12-5-6-13-14(9-12)20-15(16-13)18-11(3)8-10(2)17-18/h5-6,8-9H,4,7H2,1-3H3

InChI Key

TXKUQEWAXXHPQW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)N=C(S2)N3C(=CC(=N3)C)C

Origin of Product

United States

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